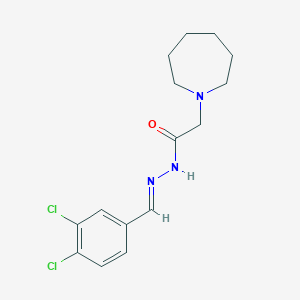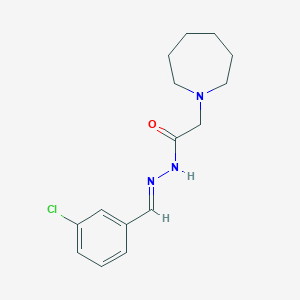
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one, also known as DCB-O, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. DCB-O has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular signaling and disease mechanisms.
Mécanisme D'action
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one inhibits PTPs by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, depending on the specific PTPs that it inhibits. For example, inhibition of PTP1B can lead to increased insulin sensitivity and glucose uptake, while inhibition of SHP2 can lead to decreased cell proliferation and migration. 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects, possibly through inhibition of PTPN22.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool, including its high potency and specificity for PTPs. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, it is important to note that 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, the effects of 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one may be cell-type specific and may vary depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research involving 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of more specific and potent PTP inhibitors, which could be used to study the role of individual PTPs in cellular signaling pathways. Another area of interest is the use of 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies, to enhance their efficacy or reduce side effects. Finally, 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one could be used to study the role of PTPs in disease models, including cancer, diabetes, and autoimmune diseases.
Applications De Recherche Scientifique
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has been used extensively in scientific research as a tool to study the role of PTPs in cellular signaling pathways. It has been shown to inhibit a number of PTPs, including PTP1B and SHP2, which are involved in regulating insulin and growth factor signaling. 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has also been used to study the role of PTPs in cancer, inflammation, and autoimmune diseases.
Propriétés
IUPAC Name |
(4E)-2-(2,4-dichlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO2/c17-9-2-1-8(12(19)6-9)5-14-16(22)23-15(21-14)11-4-3-10(18)7-13(11)20/h1-7H/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGTARCWQEYRI-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(2,4-dichlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)






![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)leucinate](/img/structure/B3836382.png)